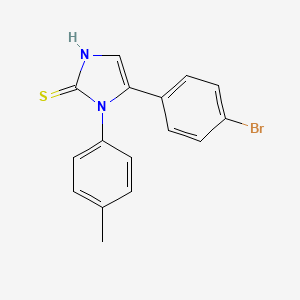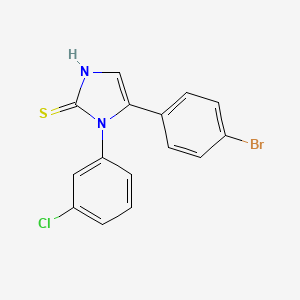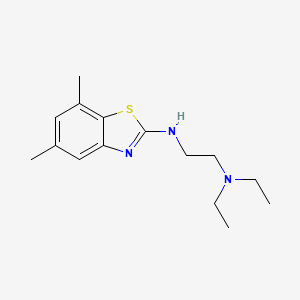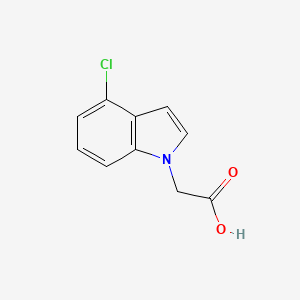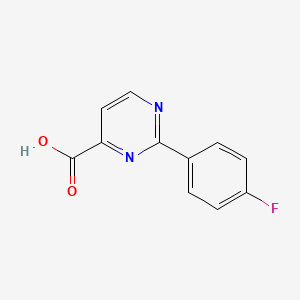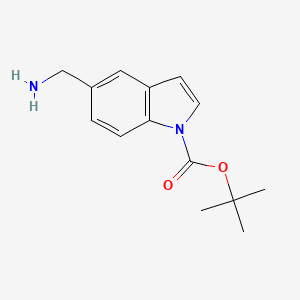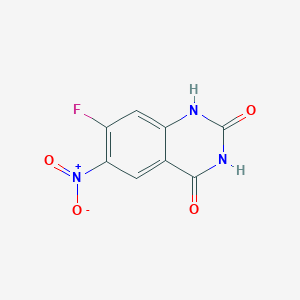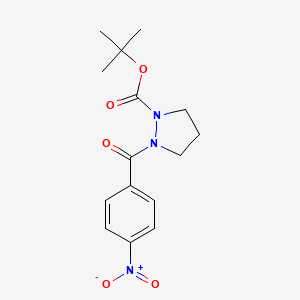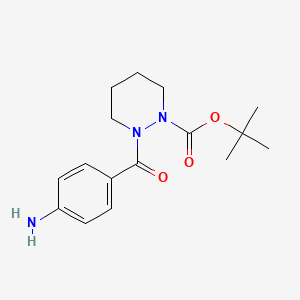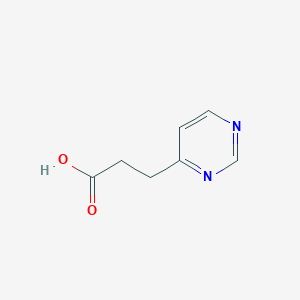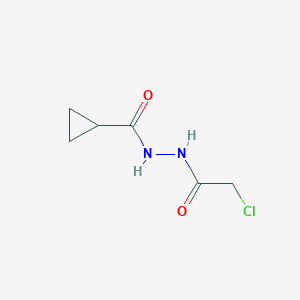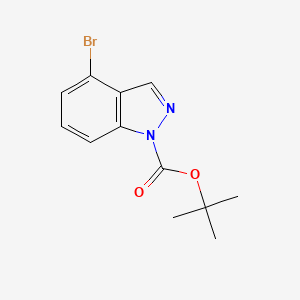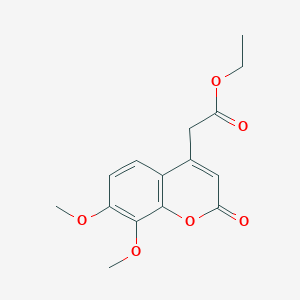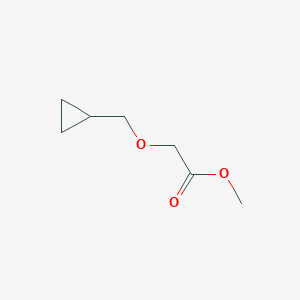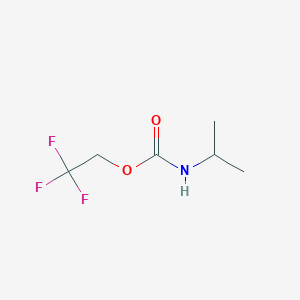
2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
説明
2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate is a chemical compound with the CAS Number: 1027616-97-2 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl isopropylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate is 1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted boiling point is approximately 170.9 °C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 . The predicted refractive index is n20D 1.37 .科学的研究の応用
Synthesis and Chemical Analysis
Carbamates, including ethyl carbamate, have been extensively studied for their occurrence in foods and beverages, highlighting the importance of understanding their formation mechanisms and detection strategies. Ethyl carbamate is produced through several chemical mechanisms, including ethanolysis of urea and photochemical oxidation of cyanide ions. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized for their detection, emphasizing the critical role of analytical chemistry in monitoring and controlling carbamate levels in consumer products (Weber & Sharypov, 2009).
Environmental Applications
Research on polyfluoroalkyl chemicals sheds light on the environmental fate and biodegradation of fluoroalkylated compounds. These studies are crucial for evaluating the environmental impact of such chemicals, including their degradation pathways and the formation of persistent degradation products. Understanding the microbial degradation of these compounds can inform strategies to mitigate their environmental impact (Liu & Avendaño, 2013).
Biomedical Applications
Carboxymethyl chitosan and chitosan-based nanomaterials have been explored for various biomedical applications, including drug delivery, wound healing, and tissue engineering. The modification of chitosan with carboxymethyl groups improves its solubility, biocompatibility, and antimicrobial properties, making it a promising candidate for developing new therapeutic materials and systems (Upadhyaya et al., 2013).
Nanotechnology and Material Science
The functionalization of carbon nanomaterials, including graphene and carbon nanotubes, with energetic components or as carriers for therapeutic agents, exemplifies the intersection of nanotechnology and material science in creating advanced materials for energy storage, medical applications, and environmental remediation. These functionalized nanomaterials exhibit enhanced physical and chemical properties, such as increased reactivity and specificity, highlighting the potential for innovative applications across diverse fields (Yan et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,2,2-trifluoroethyl N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZNKOMAYWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(propan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



